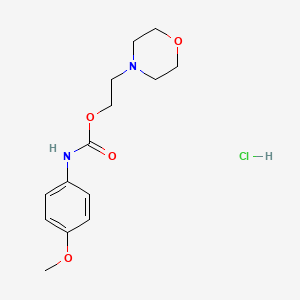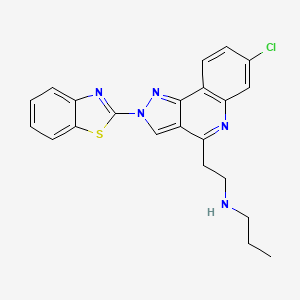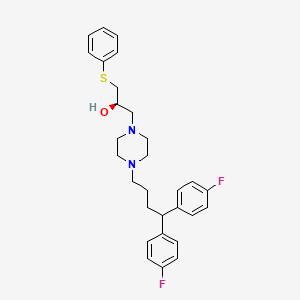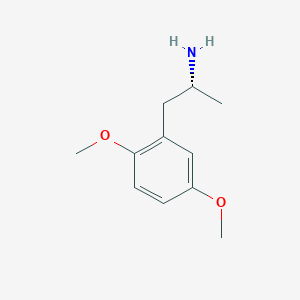
(-)-2,5-Dimethoxyamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-2,5-Dimethoxyamphetamine: is a psychoactive compound belonging to the phenethylamine class. It is known for its hallucinogenic properties and has been studied for its effects on the central nervous system. This compound is structurally related to other well-known hallucinogens such as mescaline and 2,5-dimethoxy-4-methylamphetamine.
Méthodes De Préparation
The synthesis of (-)-2,5-Dimethoxyamphetamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.
Formation of the Intermediate: The benzaldehyde is then subjected to a condensation reaction with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.
Final Step: The phenethylamine is then methylated to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(-)-2,5-Dimethoxyamphetamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(-)-2,5-Dimethoxyamphetamine: has been studied extensively in various scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of phenethylamines.
Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: While not used therapeutically, it provides insights into the mechanisms of hallucinogenic drugs.
Mécanisme D'action
The primary mechanism of action of (-)-2,5-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including the phosphoinositide pathway.
Comparaison Avec Des Composés Similaires
(-)-2,5-Dimethoxyamphetamine: is similar to other hallucinogenic compounds such as:
Mescaline: Both have methoxy groups, but mescaline has an additional methoxy group at the 3-position.
2,5-Dimethoxy-4-methylamphetamine: This compound has a methyl group at the 4-position, which alters its pharmacological profile.
2,5-Dimethoxy-4-iodoamphetamine: The presence of an iodine atom at the 4-position significantly changes its potency and effects.
The uniqueness of This compound lies in its specific substitution pattern and its distinct pharmacological effects compared to its analogs.
Propriétés
Numéro CAS |
58993-81-0 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2R)-1-(2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m1/s1 |
Clé InChI |
LATVFYDIBMDBSY-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC1=C(C=CC(=C1)OC)OC)N |
SMILES canonique |
CC(CC1=C(C=CC(=C1)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


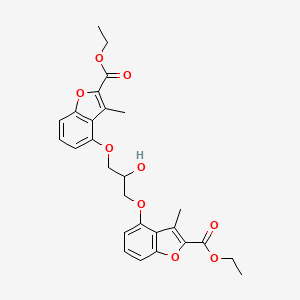
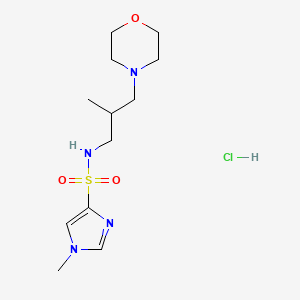
![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)





